Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl reagents. One common method is the esterification of pyrrolidine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A simpler pyrrolidine derivative without the trimethylsilyl group.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with different reactivity and biological properties.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical and biological activities.
Uniqueness
Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in various chemical reactions and a useful tool in scientific research.
Properties
CAS No. |
919286-29-6 |
---|---|
Molecular Formula |
C11H23NO2Si |
Molecular Weight |
229.39 g/mol |
IUPAC Name |
methyl 2-ethyl-2-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H23NO2Si/c1-6-11(15(3,4)5)8-7-9-12(11)10(13)14-2/h6-9H2,1-5H3 |
InChI Key |
HNFSDAHMSAWNST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1C(=O)OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.